molecular formula C26H20FN5O2S B2555952 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide CAS No. 1115440-18-0

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B2555952
CAS No.: 1115440-18-0
M. Wt: 485.54
InChI Key: SGEAMOYHHOQHNL-UHFFFAOYSA-N
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Description

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a cyanophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-cyanophenyl isocyanate and 4-fluorobenzylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the cyanophenyl moiety can be reduced to an amine.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]benzamide
  • 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-bromophenyl)methyl]benzamide

Uniqueness

The uniqueness of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and binding affinity to certain targets compared to its chlorinated or brominated analogs.

Biological Activity

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features an imidazole ring, a sulfanyl group, and a benzamide moiety, suggesting diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological interactions. The presence of the imidazole ring is particularly notable for its ability to coordinate with metal ions, which is crucial for enzyme inhibition.

Property Details
Molecular Formula C22H20N4O2S
Molecular Weight 396.49 g/mol
CAS Number 1115565-38-2
Solubility Soluble in DMSO and DMF

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with metal-containing enzymes, potentially inhibiting their function.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative states.
  • Hydrogen Bonding : The carbamoyl and benzamide groups can form hydrogen bonds with biological macromolecules, affecting their stability and function.

Antitumor Activity

Research has indicated that compounds containing imidazole rings exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation effectively. A structure-activity relationship (SAR) analysis highlighted that the presence of specific substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines.

Compound IC50 (µg/mL) Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

In these studies, the introduction of electron-donating groups significantly increased the compounds' potency against cancer cells .

Antimicrobial Activity

Compounds featuring imidazole and sulfanyl groups have also been studied for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Study 1: Anticancer Properties

A study published in MDPI evaluated a series of benzamide derivatives, including those similar to our compound. These derivatives displayed notable anticancer activity against multiple cell lines, including HT29 (colon cancer) and A-431 (epidermoid carcinoma). The results suggested that modifications to the benzamide core significantly influenced their biological efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of imidazole-containing compounds. It was found that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro .

Properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2S/c27-21-8-4-19(5-9-21)16-30-25(34)20-2-1-3-23(14-20)32-13-12-29-26(32)35-17-24(33)31-22-10-6-18(15-28)7-11-22/h1-14H,16-17H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEAMOYHHOQHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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